2-(Trifluoromethyl)pyrimidin-5-ol
Overview
Description
2-(Trifluoromethyl)pyrimidin-5-ol is an organic compound with the molecular formula C5H3F3N2O It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group (-cf3) have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share structural similarities with 2-(trifluoromethyl)pyrimidin-5-ol, have been found to exhibit various biological and pharmacological activities .
Pharmacokinetics
It’s known that similar compounds undergo gradual biotransformation, mainly via the action of liver microsomes .
Result of Action
It’s known that similar compounds have shown effectiveness against various transplantable tumors in mice following oral administration .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept in a tightly closed container .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by purification and isolation of the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluoromethylpyrimidinone, while reduction may produce trifluoromethylpyrimidinamine.
Scientific Research Applications
2-(Trifluoromethyl)pyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 2-(Trifluoromethyl)pyrimidin-6-ol
- 2-(Trifluoromethyl)pyridine-5-ol
Uniqueness
2-(Trifluoromethyl)pyrimidin-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyrimidine ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXXIOBBIIATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544541 | |
Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-09-1 | |
Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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